![molecular formula C18H20N2 B2396279 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole CAS No. 637324-79-9](/img/structure/B2396279.png)
2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole
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Overview
Description
2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. The compound is a benzimidazole derivative, which is a class of organic compounds that have a wide range of biological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . Therefore, the targets can be assumed to be diverse and dependent on the specific biological activity.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, thereby inhibiting their function .
Biochemical Pathways
Given the diverse biological activities of benzimidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure, particularly the nature and position of substituents on the benzimidazole nucleus .
Result of Action
Based on the known biological activities of benzimidazole derivatives, the compound may exert antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives .
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole is its high potency, which makes it effective at low concentrations. Additionally, the compound has a relatively low toxicity, which makes it safe for use in laboratory experiments. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of the compound's potential applications in medicine, particularly in the development of anticancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for drug development. Finally, the development of more effective formulations of the compound that can improve its solubility and bioavailability is also an important area of research.
Synthesis Methods
The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole can be achieved by the reaction of 2-methylbenzimidazole with 2,4,6-trimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the elimination of the leaving group.
Scientific Research Applications
2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole has been studied extensively for its potential applications in various fields. In medicine, the compound has been shown to have antitumor, antifungal, and antiviral activities. In agriculture, it has been used as a fungicide and insecticide. In industry, it has been used as a stabilizer for polymers and as a catalyst for chemical reactions.
properties
IUPAC Name |
2-methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-12-9-13(2)16(14(3)10-12)11-20-15(4)19-17-7-5-6-8-18(17)20/h5-10H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUDJAVRLYCKHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=NC3=CC=CC=C32)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(2,4,6-trimethylphenyl)methyl]benzimidazole |
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